REACTION_CXSMILES
|
[C:1]1([CH3:9])[CH:6]=[CH:5][CH:4]=[C:3]([C:7]#N)[CH:2]=1.[C:10]1([CH3:18])[CH:15]=[CH:14][CH:13]=[C:12]([Mg]Cl)[CH:11]=1.Cl.C1C[O:23]CC1>>[C:1]1([CH3:9])[CH:6]=[CH:5][CH:4]=[C:3]([C:7]([C:12]2[CH:11]=[C:10]([CH3:18])[CH:15]=[CH:14][CH:13]=2)=[O:23])[CH:2]=1
|
Name
|
|
Quantity
|
49.1 g
|
Type
|
reactant
|
Smiles
|
C1(=CC(=CC=C1)C#N)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC(=CC=C1)[Mg]Cl)C
|
Name
|
|
Quantity
|
440 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
ice water
|
Quantity
|
210 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-15 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
An oven-dried, three-necked 1-L flask equipped with magnetic stirring bar, gas inlet
|
Type
|
CUSTOM
|
Details
|
was flushed with nitrogen
|
Type
|
CUSTOM
|
Details
|
was kept below 50° C
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 18 h
|
Duration
|
18 h
|
Type
|
TEMPERATURE
|
Details
|
heated to 80° C. for 18 h
|
Duration
|
18 h
|
Type
|
CUSTOM
|
Details
|
Most of the THF (400 mL) was removed by distillation
|
Type
|
EXTRACTION
|
Details
|
The solution was extracted with MTBE (250 mL, 3×200 mL)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with saturated NaHCO3 solution (200 mL) and saturated NaCl solution (200 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC(=CC=C1)C(=O)C=1C=C(C=CC1)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 99.5 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |